4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide: is a complex organic compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative to form the quinazoline scaffold
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: : Reduction of the quinazoline core or other functional groups.
Substitution: : Replacement of the pyridin-3-ylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced quinazoline derivatives.
Substitution: : Generation of various substituted quinazolines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is still under investigation, but it is believed to involve interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the sulfanylidene group and the pyridin-3-ylmethyl moiety Similar compounds include other quinazoline derivatives, which may differ in their substituents or core structures
List of Similar Compounds
Quinazoline: : Basic quinazoline structure without additional functional groups.
Sulfoxides/Sulfones: : Compounds with oxidized sulfanylidene groups.
Pyridine Derivatives: : Compounds containing pyridine rings with different substituents.
Properties
IUPAC Name |
4-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(23-13-14-4-3-11-22-12-14)15-7-9-16(10-8-15)25-20(27)17-5-1-2-6-18(17)24-21(25)28/h3-4,7-12,17-18H,1-2,5-6,13H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYQPORRBVZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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